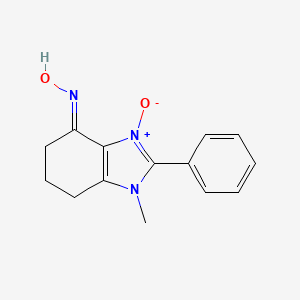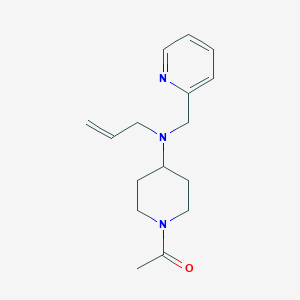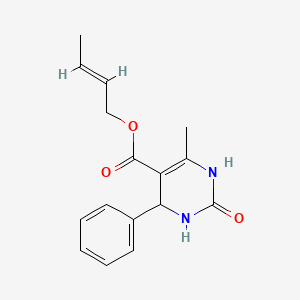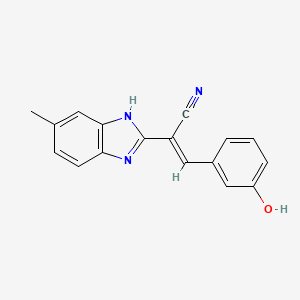
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide
説明
1-Methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide, also known as MPTO, is a synthetic compound that has been widely used in scientific research. MPTO is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. The inhibition of complex I by MPTO has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
作用機序
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide inhibits mitochondrial complex I by binding to the ubiquinone binding site, which is a critical component of the electron transport chain. The inhibition of complex I by this compound leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. This compound has also been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own cellular components. In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of complex I in cellular processes. This compound has also been shown to selectively induce cell death in cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, this compound is a toxic compound and must be handled with care in the lab.
将来の方向性
There are several future directions for the study of 1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide. One direction is to further investigate its potential use in cancer therapy. Studies have shown that this compound enhances the anti-tumor effects of other cancer drugs, such as cisplatin and doxorubicin. Therefore, it may be useful to investigate the potential of this compound in combination with other cancer drugs. Another direction is to investigate the potential of this compound in other neurodegenerative diseases, such as Alzheimer's disease. Finally, it may be useful to investigate the off-target effects of this compound on other proteins to better understand its mechanism of action and potential side effects.
科学的研究の応用
1-methyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime 3-oxide has been extensively studied in scientific research for its potential use in cancer therapy. Studies have shown that this compound selectively induces cell death in cancer cells by inhibiting mitochondrial complex I. This compound has also been shown to enhance the anti-tumor effects of other cancer drugs, such as cisplatin and doxorubicin. In addition to its potential use in cancer therapy, this compound has also been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease.
特性
IUPAC Name |
(NE)-N-(1-methyl-3-oxido-2-phenyl-6,7-dihydro-5H-benzimidazol-3-ium-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-12-9-5-8-11(15-18)13(12)17(19)14(16)10-6-3-2-4-7-10/h2-4,6-7,18H,5,8-9H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPRYHPNXWVRRW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NO)CCC2)[N+](=C1C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/O)/CCC2)[N+](=C1C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871483.png)

![3-(3-iodophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3871498.png)
![2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3871511.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3871518.png)
![1-(2-fluorophenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B3871525.png)

![(3-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871541.png)



![N'-[4-(dimethylamino)benzylidene]-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B3871574.png)
![4-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3,3-dimethyl-2-piperazinone bis(trifluoroacetate)](/img/structure/B3871585.png)
